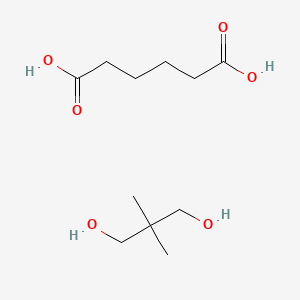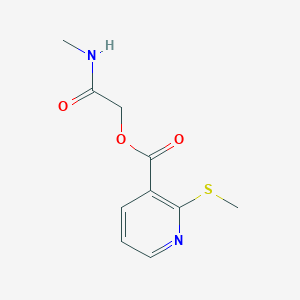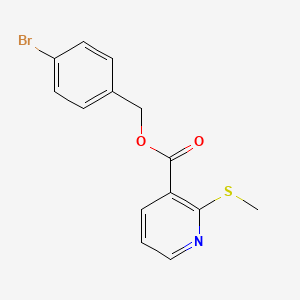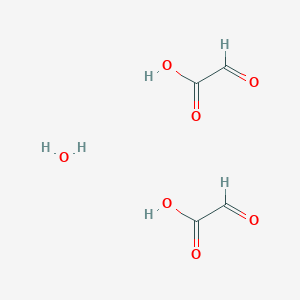
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol is a chiral compound with a cyclopentanol backbone It features a phenoxyethyl group attached to an amino group, which is further connected to the cyclopentanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-phenoxyethylamine.
Reductive Amination: Cyclopentanone undergoes reductive amination with 2-phenoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group may enhance its binding affinity and selectivity, while the cyclopentanol backbone provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-((2-Phenoxyethyl)amino)cyclopentanol: Lacks the chiral centers, resulting in different biological activity.
Phenoxyethylamine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its chiral nature allows for selective binding and activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
(1R,2R)-2-(2-phenoxyethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO2/c15-13-8-4-7-12(13)14-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 |
InChI-Schlüssel |
YAKNWZXQDBBWMN-CHWSQXEVSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)O)NCCOC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C(C1)O)NCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)


![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)





![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)
